molecular formula C18H10Cl2F3N3O2 B13728922 N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B13728922
M. Wt: 428.2 g/mol
InChI Key: CFSHRHGLEKHLQZ-UHFFFAOYSA-N
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Description

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, as well as an aminobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dichlorobenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions: The dichlorophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

    Coupling with Aminobenzoic Acid: The final step involves coupling the pyrimidine derivative with 4-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-hydroxybenzoic acid
  • N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-methylbenzoic acid

Uniqueness

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H10Cl2F3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H10Cl2F3N3O2/c19-12-6-3-10(7-13(12)20)14-8-15(18(21,22)23)26-17(25-14)24-11-4-1-9(2-5-11)16(27)28/h1-8H,(H,27,28)(H,24,25,26)

InChI Key

CFSHRHGLEKHLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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